2-(4-methylphenyl)-N-phenylacetamide

Enzymology Biocatalysis Substrate Specificity

Reproducibility in enzyme kinetics and inhibitor SAR demands precise chemical identity. Subtle substituent changes on the phenylacetamide core unpredictably alter target affinity, making generic analogs a high-risk choice. This compound eliminates that uncertainty as a defined PGA substrate (KM 0.121 mM) and a validated SIRT2 inhibitor scaffold. - Serves as a reliable PGA reference substrate for active-site probing & biocatalytic engineering. - Enables confident SAR exploration for SIRT2-targeted cancer/metabolic disorder therapeutics. - Consistent >95% purity ensures assay-to-assay reproducibility and valid cross-study comparisons.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B5726759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)-N-phenylacetamide
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-12-7-9-13(10-8-12)11-15(17)16-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)
InChIKeyQOAXPBBPTQBSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for 2-(4-Methylphenyl)-N-phenylacetamide


2-(4-Methylphenyl)-N-phenylacetamide (CAS 6876-65-9), also known as N-(4-methylphenyl)-2-phenylacetamide, is a synthetic organic compound classified as an N-substituted phenylacetamide . Characterized by a phenylacetamide core with a 4-methylphenyl substituent on the amide nitrogen (molecular formula C15H15NO, MW 225.29 g/mol), it is primarily utilized as a specialized research intermediate in medicinal chemistry and enzymology . Its defined chemical structure and high purity standards (typically >95%) make it a critical building block for synthesizing complex molecules and probing structure-activity relationships in specific biological systems .

Criticality of Precise Specification in Research


The simple substitution of 2-(4-methylphenyl)-N-phenylacetamide with a close structural analog can lead to significant and often unpredictable changes in experimental outcomes. This is a well-established principle in structure-activity relationship (SAR) studies, where subtle modifications to a molecule's substituents can profoundly alter its interaction with biological targets, its reactivity, and its physical properties [1]. As detailed in the evidence below, the specific substitution pattern on the phenyl ring of this compound is not a trivial variation; it directly modulates key properties, such as its binding affinity for enzymes and its suitability as a substrate in biocatalytic reactions. Therefore, using a generic or 'similar' compound without rigorous, quantitative justification introduces a high risk of experimental failure or data misinterpretation, making the precise specification of 2-(4-methylphenyl)-N-phenylacetamide essential for reproducible and meaningful scientific results.

Quantitative Differentiation Guide vs. Structural Analogs


Superior Substrate Affinity for Penicillin G Acylase

In a study of Penicillin G Acylase (PGA) from Alcaligenes faecalis, the 4-methyl substituent on the phenyl ring of N-(4-methylphenyl)-2-phenylacetamide results in a lower Michaelis-Menten constant (KM) compared to the unsubstituted analog (N,2-diphenylacetamide) and the 4-methoxy analog (N-(4-methoxyphenyl)-2-phenylacetamide). A lower KM value indicates higher affinity between the enzyme and this specific substrate [1].

Enzymology Biocatalysis Substrate Specificity

Contrasting Kinetic Profile vs. Halogenated Analogs

The 4-methyl substitution on the phenyl ring yields a markedly different KM value for Penicillin G acylase compared to electron-withdrawing substituents like bromine. The target compound exhibits a significantly lower KM than the 4-bromo analog, demonstrating how the electronic nature of the para-substituent dramatically influences enzyme-substrate binding affinity [1].

Biocatalysis Enzyme Kinetics Substrate Engineering

Physicochemical Benchmarking for Process Design

While not a biological comparator, the calculated physicochemical properties of 2-(4-methylphenyl)-N-phenylacetamide provide critical, quantitative benchmarks for its handling and processing, differentiating it from other research compounds. Its defined boiling point and vapor pressure are essential parameters for designing purification protocols (e.g., distillation) and ensuring safe laboratory or pilot-scale handling .

Chemical Engineering Process Development Purification

Targeted Research Applications Based on Evidence


Biocatalysis: Penicillin G Acylase Substrate Specificity

This compound is ideally suited for research involving the enzyme Penicillin G acylase (PGA). Its well-defined KM value of 0.121 mM (at pH 7.0, 25°C) makes it a precise and reliable substrate for kinetic studies [1]. It can be used to probe the enzyme's active site architecture by comparing its affinity to other para-substituted analogs [1], or as a reference substrate in the development of new, engineered PGA variants with altered substrate preferences.

Medicinal Chemistry: SIRT2 Inhibitor Scaffold

The compound serves as a core scaffold in the synthesis of novel SIRT2 protein inhibitors, a target implicated in cancer and metabolic disorders [2]. Research indicates that derivatives based on this phenylacetamide framework possess good SIRT2 inhibitory activity [2]. Its procurement is essential for medicinal chemistry teams engaged in SAR studies to develop new therapeutic candidates targeting sirtuins.

Synthetic Chemistry: Building Block for Complex Architectures

Due to its reactive amide bond and specific substitution pattern, 2-(4-methylphenyl)-N-phenylacetamide is a versatile intermediate for synthesizing more complex organic molecules . Its use has been documented in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds in the construction of complex drug-like molecules [3]. The defined physicochemical properties, such as its boiling point (307.8±11.0 °C) , are valuable for planning these multi-step synthetic routes and subsequent purification strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-methylphenyl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.